Cas no 1804089-69-7 (7-Chloromethyl-1H-benzimidazole-2-carboxylic acid)

7-Chloromethyl-1H-benzimidazole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid
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- MDL: MFCD28947482
- インチ: 1S/C9H7ClN2O2/c10-4-5-2-1-3-6-7(5)12-8(11-6)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
- InChIKey: CKJPYERYIFEDAQ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=CC2=C1N=C(C(=O)O)N2
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 66
- 疎水性パラメータ計算基準値(XlogP): 1.7
7-Chloromethyl-1H-benzimidazole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061001241-250mg |
7-Chloromethyl-1H-benzimidazole-2-carboxylic acid |
1804089-69-7 | 98% | 250mg |
$702.85 | 2022-04-02 | |
Alichem | A061001241-1g |
7-Chloromethyl-1H-benzimidazole-2-carboxylic acid |
1804089-69-7 | 98% | 1g |
$1,773.00 | 2022-04-02 | |
Enamine | EN300-341976-1g |
4-(chloromethyl)-1H-1,3-benzodiazole-2-carboxylic acid |
1804089-69-7 | 1g |
$0.0 | 2023-09-03 | ||
Enamine | EN300-341976-1.0g |
4-(chloromethyl)-1H-1,3-benzodiazole-2-carboxylic acid |
1804089-69-7 | 1.0g |
$0.0 | 2023-02-23 | ||
Alichem | A061001241-500mg |
7-Chloromethyl-1H-benzimidazole-2-carboxylic acid |
1804089-69-7 | 98% | 500mg |
$1,023.59 | 2022-04-02 |
7-Chloromethyl-1H-benzimidazole-2-carboxylic acid 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
7-Chloromethyl-1H-benzimidazole-2-carboxylic acidに関する追加情報
7-Chloromethyl-1H-benzimidazole-2-carboxylic Acid: A Comprehensive Overview
The compound with CAS No 1804089-69-7, commonly referred to as 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the benzimidazole family, a class of heterocyclic compounds known for their versatile applications in drug design and development. The benzimidazole core of this molecule provides a unique platform for functionalization, making it a valuable substrate for exploring novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled researchers to synthesize 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid with high precision and efficiency. The synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, to construct the benzimidazole ring system. The introduction of the chloromethyl group at the 7-position of the benzene ring adds an additional layer of complexity and functionality to the molecule, making it a promising candidate for further modifications.
The pharmacological properties of 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid have been extensively studied in recent years. Researchers have reported that this compound exhibits potent anti-inflammatory and antioxidant activities, which are attributed to its ability to modulate key cellular pathways involved in inflammation and oxidative stress. Furthermore, studies have shown that this compound may possess potential anticancer properties, particularly in targeting specific oncogenic pathways.
In terms of applications, 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid has shown promise as a lead compound for the development of novel drugs targeting chronic inflammatory diseases and cancer. Its ability to interact with various biological systems makes it a valuable tool for drug discovery efforts. Recent research has also explored the use of this compound as a building block for constructing more complex molecules with enhanced bioactivity.
The structural versatility of 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid allows for further functionalization at various positions on the benzene ring or the imidazole moiety. This opens up new avenues for creating derivatives with improved pharmacokinetic profiles and enhanced therapeutic efficacy. For instance, researchers have investigated the impact of substituting different groups at the 7-position on the molecule's bioactivity, leading to insights into structure-activity relationships (SAR) that can guide future drug design efforts.
From an environmental perspective, studies have been conducted to assess the biodegradability and ecotoxicity of 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid. These studies are crucial for ensuring that any potential applications of this compound do not pose risks to ecosystems or human health. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully understand its environmental impact.
In conclusion, 7-Chloromethyl-1H-benzimidazole-2-carboxylic acid represents a significant advancement in the field of heterocyclic chemistry. Its unique structure, coupled with its promising pharmacological properties, positions it as a valuable asset in drug discovery and development efforts. As research continues to uncover new insights into its biological activity and applications, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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